molecular formula C12H14F2N2O2 B1393024 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole CAS No. 958863-36-0

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

Cat. No. B1393024
CAS RN: 958863-36-0
M. Wt: 256.25 g/mol
InChI Key: SEFHJKBXMQKJMJ-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and its synthesis started from the use of glyoxal and formaldehyde in ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. It has two equivalent tautomeric forms due to the presence of two nitrogen atoms in the backbone structure .


Chemical Reactions Analysis

Imidazole plays an important role in biochemical processes because of its special acid–base characteristics . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis .


Physical And Chemical Properties Analysis

Imidazole is a water-soluble compound . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives are commonly used in medicinal chemistry due to their therapeutic properties. They have been found to possess antifungal, antibacterial, and antiparasitic activities. Additionally, these compounds have shown promise as anticancer agents by targeting specific pathways involved in cancer cell growth and survival .

Synthetic Organic Chemistry

In synthetic organic chemistry, imidazoles serve as key intermediates for the synthesis of various complex molecules. Their unique structure allows for regiocontrolled synthesis, enabling the creation of diverse molecules with specific functional properties .

Safety and Hazards

Imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHJKBXMQKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680543
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole

CAS RN

958863-36-0
Record name 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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